4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline
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Overview
Description
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzothiazole ring system substituted with a methoxy group at the 5-position and an aniline group at the 4-position.
Mechanism of Action
Target of Action
The primary target of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the bacterium, known as the DprE1 target . The binding of the compound to this site inhibits the activity of the bacterium, leading to its eventual death .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterium by inhibiting its growth and proliferation . This is achieved through the compound’s interaction with the DprE1 target, which plays a crucial role in the bacterium’s cell wall biosynthesis . By inhibiting this target, the compound disrupts the normal functioning of the bacterium, leading to its death .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to the death of the bacterium, thereby helping to combat tuberculosis infections .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other compounds or substances in the environment. Additionally, factors such as temperature and pH may also influence the compound’s stability and efficacy
Preparation Methods
The synthesis of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 5-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzothiazole derivatives .
Scientific Research Applications
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are studied for their unique chemical properties and reactivity.
Medicine: Research has focused on its anticancer properties, with studies indicating that it can inhibit the growth of certain cancer cell lines.
Comparison with Similar Compounds
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the methoxy and aniline substitutions that enhance the activity of this compound.
5-Methoxy-2-benzimidazolethiol: Similar in structure but contains a benzimidazole ring instead of benzothiazole, leading to different biological activities.
2-Phenylbenzothiazole: Exhibits strong anticancer activity but differs in its substitution pattern, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(5-methoxy-1,3-benzothiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIJLFKUGUAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.